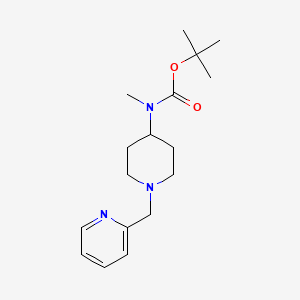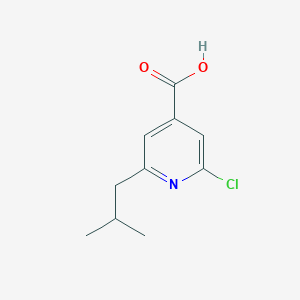![molecular formula C26H23N5O B12121573 2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure with intriguing properties. Let’s break it down:
Name: 2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Structure: !Compound Structure
Preparation Methods
Synthetic Routes::
Benzylamine Addition: Start with a suitable precursor (e.g., quinoxaline-3-carboxylic acid) and react it with benzylamine under appropriate conditions to introduce the benzyl group.
Phenylethylamine Addition: Similarly, react the intermediate compound from step 1 with phenylethylamine to incorporate the phenylethyl group.
Amidation: Finally, amidate the resulting compound by reacting it with ammonia or an amine derivative to form the carboxamide.
- Large-scale production typically involves multi-step synthesis, purification, and isolation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for novel heterocyclic compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anticancer).
Medicine: May exhibit pharmacological effects (e.g., targeting specific receptors).
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: Include analogs like 1H-pyrrolo[2,3-b]quinoxaline derivatives.
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H23N5O/c27-24-22(26(32)28-17-19-11-5-2-6-12-19)23-25(30-21-14-8-7-13-20(21)29-23)31(24)16-15-18-9-3-1-4-10-18/h1-14H,15-17,27H2,(H,28,32) |
InChI Key |
CIDUNHGMOOHLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)


![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)




![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
